molecular formula C7H16ClNO B2868622 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride CAS No. 1909309-34-7

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride

Cat. No.: B2868622
CAS No.: 1909309-34-7
M. Wt: 165.66
InChI Key: QDOCMHBSHKJEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a hydrochloride salt form of 2-(cyclobutylmethoxy)ethan-1-amine, which is characterized by the presence of a cyclobutyl group attached to a methoxyethanamine structure. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutylmethanol Intermediate: Cyclobutylmethanol is prepared by the reduction of cyclobutanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Etherification: The cyclobutylmethanol is then reacted with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate (K2CO3) to form 2-(cyclobutylmethoxy)ethanol.

    Amination: The 2-(cyclobutylmethoxy)ethanol is then converted to 2-(cyclobutylmethoxy)ethan-1-amine through a substitution reaction with ammonia or an amine source.

    Formation of Hydrochloride Salt: Finally, the free base of 2-(cyclobutylmethoxy)ethan-1-amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), alkyl halides

Major Products Formed

Scientific Research Applications

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride
  • 2-(Cyclopentylmethoxy)ethan-1-amine hydrochloride
  • 2-(Cyclohexylmethoxy)ethan-1-amine hydrochloride

Uniqueness

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in research and development.

Properties

IUPAC Name

2-(cyclobutylmethoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-4-5-9-6-7-2-1-3-7;/h7H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOCMHBSHKJEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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